Coumazoline
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Overview
Description
Coumazoline is a heteromolecule with the chemical formula C14H16N2O . It is known for its vasoconstrictive properties and has been developed as a nasal decongestant by a French corporation named Labez . The compound has shown significant effects in various biological systems, such as causing a marked and prolonged drop in the temperature of the gingival mucosa in dogs and slowing dye diffusion on the skin surface in rats .
Preparation Methods
The synthesis of coumazoline involves the formation of a benzofuran ring system and the subsequent attachment of an imidazole moiety. The synthetic route typically includes the following steps:
Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Attachment of the Imidazole Moiety: The imidazole ring is then attached to the benzofuran system through a series of reactions, including alkylation and cyclization.
the synthesis likely involves standard organic synthesis techniques, such as those used in the pharmaceutical industry .
Chemical Reactions Analysis
Coumazoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Coumazoline has several scientific research applications, including:
Mechanism of Action
Coumazoline exerts its effects primarily through vasoconstriction. The compound likely interacts with specific receptors or ion channels in the vascular smooth muscle, leading to the constriction of blood vessels. This action reduces blood flow to the affected area, resulting in decreased temperature and slowed diffusion of substances on the skin surface .
Comparison with Similar Compounds
Coumazoline can be compared with other vasoconstrictive compounds, such as phenylephrine and oxymetazoline. While all these compounds share the ability to constrict blood vessels, this compound is unique in its chemical structure and specific biological effects. Similar compounds include:
Phenylephrine: A common vasoconstrictor used in nasal decongestants.
Oxymetazoline: Another vasoconstrictor used in nasal sprays.
Naphazoline: Used in eye drops to relieve redness.
This compound’s uniqueness lies in its benzofuran-imidazole structure, which distinguishes it from other vasoconstrictors .
Properties
CAS No. |
37681-00-8 |
---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-[(2-ethyl-1-benzofuran-3-yl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C14H16N2O/c1-2-12-11(9-14-15-7-8-16-14)10-5-3-4-6-13(10)17-12/h3-6H,2,7-9H2,1H3,(H,15,16) |
InChI Key |
QZRIKRJFJVVUSF-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC=CC=C2O1)CC3=NCCN3 |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)CC3=NCCN3 |
Key on ui other cas no. |
37681-00-8 37795-09-8 |
Synonyms |
coumazoline L 5818 |
Origin of Product |
United States |
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